molecular formula C12H13BrFNO B1373605 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one CAS No. 1315368-07-0

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one

Cat. No.: B1373605
CAS No.: 1315368-07-0
M. Wt: 286.14 g/mol
InChI Key: TYKMGVFUASTQFC-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one is a brominated piperidin-2-one derivative characterized by a 2-fluoro-5-methylphenyl substituent at the 1-position and a bromine atom at the 3-position of the piperidinone ring. Piperidin-2-one derivatives are frequently studied for their ability to modulate protein-ligand interactions, particularly in bromodomain inhibitors, which are relevant in oncology and inflammation research .

The 2-fluoro-5-methylphenyl group introduces steric and electronic effects that influence solubility and metabolic stability, critical factors in drug development .

Properties

IUPAC Name

3-bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8-4-5-10(14)11(7-8)15-6-2-3-9(13)12(15)16/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKMGVFUASTQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine and fluorine atoms, along with the piperidin-2-one structure, contribute to its binding affinity and specificity for these targets. The exact pathways and molecular interactions can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-2-one Derivatives with Varied Aryl Substituents

3-Bromo-1-(3-methylphenyl)piperidin-2-one (CAS 1342739-36-9)
  • Structural Difference : Replaces the 2-fluoro-5-methylphenyl group with a 3-methylphenyl substituent.
  • Synthesis : Similar bromination and coupling strategies are employed, but the absence of fluorine simplifies synthesis by avoiding fluorination steps .
Property 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one 3-Bromo-1-(3-methylphenyl)piperidin-2-one
Molecular Weight (g/mol) 284.12 (calculated) 266.14 (calculated)
Aryl Substituent 2-Fluoro-5-methylphenyl 3-Methylphenyl
Key Functional Groups Br, F, CH₃ Br, CH₃
Piperidin-2-one Derivatives with Fluorinated Side Chains (Compounds 32–36 from )

Compounds 32–36 feature acylated piperidine-4-carbonyl groups attached to benzimidazole-pyridinone scaffolds. While structurally distinct, they share the piperidinone core and fluorinated side chains.

  • Key Differences: The target compound lacks the benzimidazole-pyridinone moiety, simplifying its structure. Fluorine in compounds 34–36 is part of ethyl or difluoroethyl chains, enhancing polarity compared to the aromatic fluorine in the target compound.
  • Synthesis : All involve coupling reactions (e.g., HATU/DIPEA), but the target compound may require milder conditions due to fewer steric demands .

Bromo vs. Amino Substitution at Position 3

3-Amino-1-(2-fluoro-5-methylphenyl)piperidin-2-one
  • Structural Difference: Substitutes bromine with an amino group (-NH₂).
  • Bromine’s electron-withdrawing effect is replaced by electron-donating -NH₂, altering electronic distribution and reactivity .

Piperidinone vs. Pyridinone Core

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one (CAS 1824271-98-8)
  • Structural Difference: Replaces the piperidinone ring with a pyridinone core.
  • Impact: The pyridinone ring is planar and aromatic, reducing conformational flexibility compared to the saturated piperidinone. Molecular weight decreases (268.08 g/mol vs.

Biological Activity

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has been studied for its potential biological activities, particularly in relation to antiviral and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

The compound is classified as a piperidinone derivative, featuring a bromine atom and a fluorinated phenyl group. Its chemical structure can be represented as follows:

C12H12BrFN2O\text{C}_{12}\text{H}_{12}\text{BrF}\text{N}_{2}\text{O}

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, which can influence various biological pathways. The exact mechanisms may vary depending on the specific application or biological system being studied.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of piperidine derivatives. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, modifications in the piperidine ring have led to enhanced activity in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Case Studies

  • Antiviral Screening : A study investigated several piperidine derivatives for their ability to inhibit HIV-1 entry, revealing that modifications to the phenyl group could enhance antiviral potency . While this compound was not directly tested, its structural analogs showed promising results.
  • Anticancer Studies : Another study focused on the synthesis and evaluation of piperidine-based compounds against cancer cell lines. Results indicated that specific substitutions on the piperidine ring could significantly increase cytotoxicity and induce apoptosis in cancer cells .

Data Tables

Activity Type Compound IC50 Value (μM) Cell Line/Target
AntiviralNBD-09027Low μMHIV-1
AnticancerCompound 7d1.0MDA-MB-231
AnticancerCompound 10c10.0MDA-MB-231

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Reactant of Route 2
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3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one

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